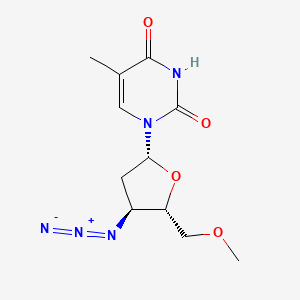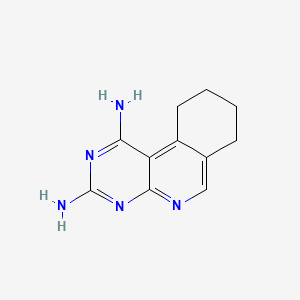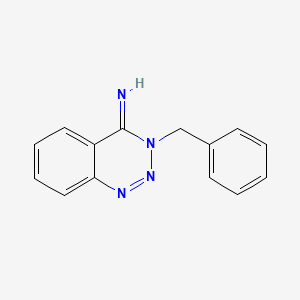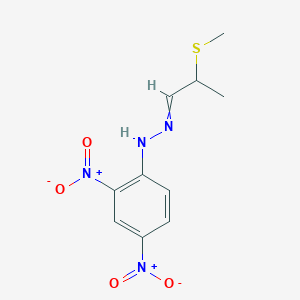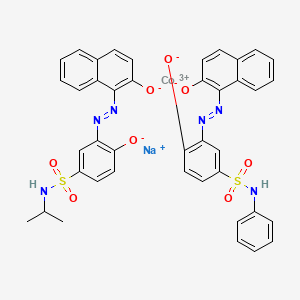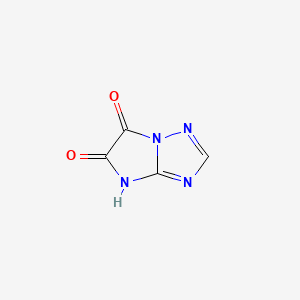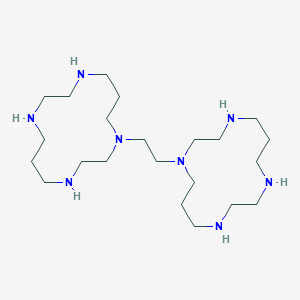
Isophthalanilide, 2',2''-dichloro-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isophthalanilide, 2’,2’'-dichloro-4-hydroxy- is a complex organic compound with the molecular formula C20H14Cl2N2O3. It contains 14 hydrogen atoms, 20 carbon atoms, 2 nitrogen atoms, 3 oxygen atoms, and 2 chlorine atoms . This compound is characterized by its aromatic structure, which includes multiple bonds, secondary amide groups, and an aromatic hydroxyl group .
Méthodes De Préparation
The synthesis of Isophthalanilide, 2’,2’'-dichloro-4-hydroxy- involves several steps. One common method includes the reaction of isophthalic acid with aniline derivatives under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Isophthalanilide, 2’,2’'-dichloro-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Applications De Recherche Scientifique
Isophthalanilide, 2’,2’'-dichloro-4-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Isophthalanilide, 2’,2’'-dichloro-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Isophthalanilide, 2’,2’'-dichloro-4-hydroxy- can be compared with other similar compounds, such as:
Isophthalanilide: Lacks the dichloro and hydroxy groups, resulting in different chemical properties and reactivity.
2,6-Dichloro-4-iodopyridine: Contains similar halogen substitutions but differs in its core structure and applications.
Indole derivatives: Share some structural similarities but have distinct biological activities and applications.
Isophthalanilide, 2’,2’'-dichloro-4-hydroxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
29108-19-8 |
|---|---|
Formule moléculaire |
C20H14Cl2N2O3 |
Poids moléculaire |
401.2 g/mol |
Nom IUPAC |
1-N,3-N-bis(2-chlorophenyl)-4-hydroxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H14Cl2N2O3/c21-14-5-1-3-7-16(14)23-19(26)12-9-10-18(25)13(11-12)20(27)24-17-8-4-2-6-15(17)22/h1-11,25H,(H,23,26)(H,24,27) |
Clé InChI |
DWTBEIVSXATMEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[bis(ethylsulfanyl)methylideneamino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B12794682.png)
